molecular formula C16H21N3O3 B2916939 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one CAS No. 243467-95-0

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

Cat. No.: B2916939
CAS No.: 243467-95-0
M. Wt: 303.362
InChI Key: ZASXGMLSSVULBX-UHFFFAOYSA-N
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Description

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline followed by nitration and subsequent reactions to introduce the propyl group and pyrrolidin-2-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one has shown promise in several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is unique due to its specific structural features and biological activities. Similar compounds include other quinoline derivatives, such as quinine and chloroquine, which are also known for their medicinal properties. the presence of the nitro and propyl groups in this compound gives it distinct chemical and biological properties.

List of Similar Compounds

  • Quinine

  • Chloroquine

  • Mefloquine

  • Primaquine

  • Amiodarone

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXGMLSSVULBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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